2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide
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Overview
Description
2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the prop-2-enyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by others, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:
- 2,4-dihydroxy-3,6-dimethylbenzoate
- 2,6-dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H23N3O2S2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O2S2/c1-4-14-28-24(30)22-16(2)17(3)32-23(22)27-25(28)31-15-21(29)26-20-13-9-8-12-19(20)18-10-6-5-7-11-18/h4-13H,1,14-15H2,2-3H3,(H,26,29) |
InChI Key |
FAYOHWWWNDGDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4)CC=C)C |
Origin of Product |
United States |
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